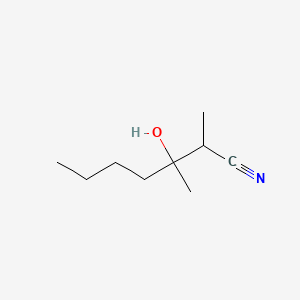

Heptanenitrile, 3-hydroxy-2,3-dimethyl-

Description

Heptanenitrile, 3-hydroxy-2,3-dimethyl- (C₉H₁₇NO) is a branched-chain nitrile featuring a hydroxyl group and two methyl substituents at positions 2 and 3 on a seven-carbon backbone. This compound belongs to the nitrile family, characterized by the presence of a cyano (-CN) group, which confers unique reactivity and polarity. For instance, lists "Heptanenitrile, 3-hydroxy-3-methyl" and "Butanenitrile, 3-hydroxy-2,3-dimethyl-" as related compounds, suggesting that substitution patterns and chain length significantly influence chemical behavior .

Properties

CAS No. |

831239-09-9 |

|---|---|

Molecular Formula |

C9H17NO |

Molecular Weight |

155.24 g/mol |

IUPAC Name |

3-hydroxy-2,3-dimethylheptanenitrile |

InChI |

InChI=1S/C9H17NO/c1-4-5-6-9(3,11)8(2)7-10/h8,11H,4-6H2,1-3H3 |

InChI Key |

IPAGSNRYZMHQTI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C)(C(C)C#N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Heptanenitrile, 3-hydroxy-2,3-dimethyl- can be synthesized through several methods:

From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.

From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide (P4O10), resulting in the formation of nitriles.

From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.

Industrial Production Methods

Industrial production of heptanenitrile, 3-hydroxy-2,3-dimethyl- typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.

Chemical Reactions Analysis

Types of Reactions

Heptanenitrile, 3-hydroxy-2,3-dimethyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the nitrile group can yield primary amines.

Substitution: The nitrile group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Lithium aluminum hydride (LiAlH4) is often used for the reduction of nitriles to amines.

Substitution: Sodium cyanide (NaCN) or potassium cyanide (KCN) in ethanol is used for nucleophilic substitution reactions.

Major Products

Oxidation: Carboxylic acids.

Reduction: Primary amines.

Substitution: Various substituted nitriles depending on the nucleophile used.

Scientific Research Applications

Heptanenitrile, 3-hydroxy-2,3-dimethyl- has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of heptanenitrile, 3-hydroxy-2,3-dimethyl- involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the hydroxy and methyl groups can influence the compound’s reactivity and binding properties. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

The following table compares key properties of Heptanenitrile, 3-hydroxy-2,3-dimethyl- with structurally similar compounds:

*Estimated based on structural analogs.

Key Observations:

- Chain Length : Longer chains (e.g., octanenitrile derivatives) exhibit higher molecular weights and likely lower solubility in polar solvents compared to shorter analogs like butanenitrile .

- For example, 3-hydroxy-3-methyloctanenitrile may have reduced reactivity due to steric shielding of the -OH group .

- Functional Groups: Replacing -OH with -NH₂ (as in 2-amino-2,3-dimethylbutanenitrile) increases basicity and alters toxicity profiles, as noted in EPA reports .

Physicochemical Behavior

- Boiling Points: Nitriles generally have higher boiling points than alcohols of comparable molecular weight due to strong dipole-dipole interactions. For instance, 3-Heptanol, 2,3-dimethyl- (C₉H₂₀O, MW 144.25) has a boiling point of ~195°C , whereas the target nitrile (MW ~155.24) may boil closer to 200–210°C, though experimental validation is needed.

- Solubility: The -OH group enhances water solubility compared to non-hydroxylated nitriles. However, the hydrophobic seven-carbon chain likely limits solubility, requiring polar aprotic solvents for reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.